Octanoyl coenzyme A lithium salt hydrate

Description

Significance as a Key Metabolic Intermediate in Biological Systems

Octanoyl-CoA is a central figure in cellular metabolism, most notably in the catabolism of fatty acids. It is a key intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. caymanchem.com This metabolic pathway is critical for generating energy, especially during periods of fasting or high energy demand. nih.gov

In the process of β-oxidation, fatty acids are broken down to produce acetyl-CoA. wikipedia.org Octanoyl-CoA, derived from the eight-carbon octanoic acid, enters this spiral and is processed by a series of enzymes. nih.gov One of the initial and rate-limiting enzymes in the oxidation of medium-chain acyl-CoAs is medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov Deficiencies in this enzyme lead to the accumulation of octanoyl-CoA and are associated with the inherited metabolic disorder MCAD deficiency. caymanchem.comnih.gov

The metabolic significance of octanoyl-CoA varies between different tissues.

Liver: In hepatocytes, octanoyl-CoA can be completely oxidized to provide energy or be converted into ketone bodies, which serve as an alternative fuel source for other tissues during prolonged fasting. nih.govnih.gov The liver uniquely expresses a high abundance of mitochondrial medium-chain acyl-CoA synthetase (ACSM) enzymes, which are capable of directly activating free octanoate (B1194180) to octanoyl-CoA within the mitochondrial matrix. nih.gov

Brain: Research has shown that the activity of octanoyl-CoA dehydrogenase is significantly higher in the brain compared to the dehydrogenase for longer-chain fatty acids like palmitoyl-CoA. nih.gov This suggests that the brain is well-equipped to utilize medium-chain fatty acids as substrates for oxidative energy metabolism. nih.gov

Peroxisomes: Besides mitochondria, β-oxidation also occurs in peroxisomes. Octanoyl-CoA, along with acetyl-CoA, is a final product of peroxisomal β-oxidation of very-long-chain fatty acids. wikipedia.org It is then transferred to the mitochondria for further oxidation. wikipedia.org

The study of octanoyl-CoA has provided significant insights into the regulation of energy balance and the pathophysiology of metabolic disorders. caymanchem.com For instance, elevated levels of octanoyl-CoA have been observed in the liver of patients with Reye's syndrome, and it has been shown to inhibit key enzymes like citrate (B86180) synthase and glutamate (B1630785) dehydrogenase. caymanchem.com

Fundamental Role as an Acyl Group Carrier in Metabolic Processes

The function of octanoyl-CoA as an acyl group carrier is fundamental to its role in biochemistry and is a characteristic it shares with all acyl-CoA molecules. utah.edu Coenzyme A (CoA) acts as a molecular "handle" for acyl groups, activating them for various biochemical reactions. creative-proteomics.comwikipedia.org This activation is facilitated by the high-energy thioester bond that links the acyl group to the sulfhydryl group of CoA. utah.edu The hydrolysis of this bond releases a significant amount of free energy, making the transfer of the acyl group to other molecules thermodynamically favorable. utah.edu

As an acyl group carrier, octanoyl-CoA specifically donates its eight-carbon octanoyl group in acylation reactions. A prominent and well-researched example of this function is the post-translational modification of the peptide hormone ghrelin. sigmaaldrich.com

Ghrelin Octanoylation: The enzyme ghrelin O-acyltransferase (GOAT) catalyzes the transfer of the octanoyl group from octanoyl-CoA to a specific serine residue on the ghrelin peptide. sigmaaldrich.com This acylation is essential for ghrelin's biological activity, which includes the stimulation of growth hormone release and the regulation of appetite and energy homeostasis. The availability of octanoyl-CoA can thus directly influence the production of active ghrelin.

Beyond specific examples like ghrelin, the role of octanoyl-CoA as an acyl donor is a subject of ongoing research, with implications for protein function, cellular signaling, and the synthesis of various bioactive lipids. chemimpex.comebi.ac.uk The ability to engineer metabolic pathways in microorganisms to control the endogenous availability of octanoyl-CoA is also being explored for the production of valuable chemicals, such as butyl octanoate. ebi.ac.ukebi.ac.uk

| Enzyme | Function Involving Octanoyl-CoA | Source(s) |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Catalyzes the initial step in the β-oxidation of medium-chain fatty acids, including octanoyl-CoA. | nih.govnih.gov |

| Ghrelin O-acyltransferase (GOAT) | Transfers the octanoyl group from octanoyl-CoA to the ghrelin peptide, activating it. | sigmaaldrich.com |

| Carnitine O-octanoyltransferase (CrOT) | An enzyme that may convert octanoylcarnitine (B1202733) back to octanoyl-CoA in the mitochondria. | umaryland.edunih.gov |

| Medium-Chain Acyl-CoA Synthetase (ACSM) | Activates free octanoate by ligating it to CoA to form octanoyl-CoA, particularly abundant in the liver. | nih.gov |

| Enoyl-CoA Hydratase | Catalyzes the hydration of enoyl-CoA thioesters, including derivatives in the octanoyl-CoA oxidation pathway. | nih.govdrugbank.com |

Properties

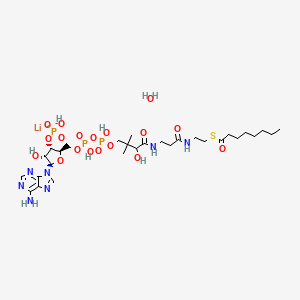

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSMFNYZOJIHQV-WLJQAKOVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51LiN7O18P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Dynamic Regulation of Octanoyl Coenzyme a Pools

Enzymatic Pathways Governing Octanoyl Coenzyme A Synthesis

The cellular pool of octanoyl-CoA is primarily generated through two main routes: the modification of fatty acid synthesis pathways and the activation of free octanoic acid. These pathways involve a series of enzymatic reactions that ensure a controlled supply of this critical metabolite.

Precursor Substrate Utilization and Activation

The synthesis of octanoyl-CoA begins with the availability of its precursor, octanoic acid, or the assembly of its carbon backbone from smaller units. In many organisms, octanoic acid can be derived from dietary sources or synthesized de novo.

The primary mechanism for synthesizing the carbon chain of fatty acids, including octanoic acid, is the fatty acid synthase (FAS) system. researchgate.net In some engineered biological systems, a mutant version of the Saccharomyces cerevisiae FAS can be utilized to specifically produce octanoyl-CoA. researchgate.net This mutant FAS halts the fatty acid elongation process at the eight-carbon stage, releasing octanoyl-CoA.

Alternatively, a heterologous reverse β-oxidation (rBOX) pathway can be engineered in microorganisms like Saccharomyces cerevisiae to produce medium-chain fatty acids. researchgate.net This pathway essentially reverses the steps of fatty acid degradation, starting with acetyl-CoA and sequentially adding two-carbon units to build the acyl chain up to octanoyl-CoA.

Once octanoic acid is present, it must be "activated" to its CoA thioester form to become metabolically active. This activation is a critical step and is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acyl-CoA ligases. nih.govfrontiersin.orgnih.gov These enzymes utilize ATP to adenylate the fatty acid, forming a fatty acyl-AMP intermediate, which then reacts with coenzyme A to produce the corresponding acyl-CoA, in this case, octanoyl-CoA. nih.gov There are multiple isoforms of ACSs with varying substrate specificities and subcellular localizations, allowing for precise control over which fatty acids are activated and where. frontiersin.orgnih.gov

| Precursor Source | Key Pathway/Enzyme | Description |

| De novo synthesis | Fatty Acid Synthase (FAS) | A multi-enzyme complex that synthesizes fatty acids from acetyl-CoA and malonyl-CoA. Mutant forms can be engineered to specifically produce octanoyl-CoA. researchgate.net |

| De novo synthesis | Reverse β-oxidation (rBOX) | A synthetic pathway that builds fatty acids by reversing the degradation process, starting from acetyl-CoA. researchgate.net |

| Exogenous or Endogenous Octanoic Acid | Acyl-CoA Synthetases (ACSs) | A family of enzymes that activate free fatty acids by attaching them to Coenzyme A, a process requiring ATP. nih.govfrontiersin.orgnih.gov |

Table 1: Precursor Substrates and Activation Pathways for Octanoyl-CoA Synthesis

Coenzyme A Ligation Mechanisms

The ligation of octanoic acid to coenzyme A is a two-step process catalyzed by acyl-CoA synthetases. nih.gov

Formation of Acyl-AMP Intermediate: The carboxylate group of octanoic acid attacks the α-phosphate of ATP, leading to the formation of an octanoyl-adenylate (octanoyl-AMP) intermediate and the release of pyrophosphate (PPi). frontiersin.orgwikipedia.org

Thioester Bond Formation: The thiol group of coenzyme A then attacks the carbonyl carbon of the octanoyl-AMP intermediate, displacing AMP and forming the high-energy thioester bond of octanoyl-CoA. wikipedia.org

This mechanism is common to all fatty acyl-CoA synthetases. nih.gov The specificity for octanoic acid is determined by the active site architecture of the particular ACS isoform. In addition to enzymatic synthesis, chemical methods for the acylation of CoA have been developed, such as those utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent, which can produce octanoyl-CoA from octanoic acid and coenzyme A. nih.gov

| Step | Description | Key Molecules Involved |

| 1. Adenylation | The carboxyl group of octanoic acid is activated by reacting with ATP to form an acyl-adenylate intermediate. | Octanoic acid, ATP, Acyl-CoA Synthetase |

| 2. Thioesterification | The thiol group of Coenzyme A attacks the acyl-adenylate, forming octanoyl-CoA and releasing AMP. | Octanoyl-adenylate, Coenzyme A, Acyl-CoA Synthetase |

Table 2: Mechanism of Coenzyme A Ligation for Octanoyl-CoA Formation

Regulatory Elements Influencing Cellular Octanoyl Coenzyme A Concentrations

The cellular concentration of octanoyl-CoA is not static but is dynamically regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including allosteric control of enzymes, feedback inhibition, and the activity of degrading enzymes.

A key regulatory point in fatty acid metabolism is the enzyme acetyl-CoA carboxylase (ACC) , which catalyzes the formation of malonyl-CoA, the committed step in fatty acid synthesis. youtube.comyoutube.com Long-chain acyl-CoAs, and likely medium-chain ones like octanoyl-CoA, can act as feedback inhibitors of ACC. nih.gov This prevents the wasteful synthesis of fatty acids when there is already an abundance of acyl-CoAs.

The partitioning of octanoyl-CoA between different metabolic fates, such as β-oxidation for energy production or incorporation into more complex lipids, is also a critical aspect of its regulation. nih.gov The subcellular localization of the enzymes involved plays a significant role in this partitioning. For example, octanoyl-CoA can be produced in peroxisomes as an endpoint of β-oxidation and then be transported to mitochondria for further oxidation. wikipedia.org The activity of various acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs back to the free fatty acid and CoA, also contributes to modulating the levels of specific acyl-CoA pools. nih.gov

| Regulatory Mechanism | Target Enzyme/Process | Effect on Octanoyl-CoA Levels |

| Allosteric Inhibition | Acetyl-CoA Carboxylase (ACC) | High levels of acyl-CoAs (including potentially octanoyl-CoA) inhibit ACC, reducing fatty acid synthesis and thus precursor supply for octanoyl-CoA. nih.govyoutube.com |

| Feedback Inhibition | Acyl-CoA Synthetase | The product, octanoyl-CoA, can inhibit the activity of the synthetase that produces it. nih.gov |

| Enzymatic Degradation | Nudix (Nudt) Hydrolases | These enzymes can hydrolyze octanoyl-CoA, decreasing its cellular concentration. nih.gov |

| Enzymatic Degradation | Acyl-CoA Thioesterases (ACOTs) | These enzymes hydrolyze octanoyl-CoA to octanoic acid and CoA, regulating its availability for metabolic pathways. nih.gov |

| Subcellular Partitioning | Mitochondrial and Peroxisomal Transport | The movement of octanoyl-CoA between organelles directs it towards specific metabolic fates, influencing its concentration in different compartments. wikipedia.org |

Table 3: Key Regulatory Elements Controlling Cellular Octanoyl-CoA Concentrations

Central Roles in Diverse Cellular Metabolic Pathways

Comprehensive Involvement in Fatty Acid Metabolism

Octanoyl-CoA is deeply integrated into fatty acid metabolism, participating in both the catabolic process of β-oxidation and anabolic lipid biosynthetic pathways. chemimpex.com This dual functionality highlights its importance as a regulatory and metabolic hub for lipids within the cell.

Mitochondrial fatty acid β-oxidation is a major catabolic pathway that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. nih.govyoutube.com This process is a primary source of energy for many tissues, especially during periods of fasting or sustained exercise. nih.gov Octanoyl-CoA is a key intermediate in this spiral, arising from the degradation of longer-chain fatty acids. youtube.com For instance, the breakdown of a 16-carbon palmitoyl-CoA will proceed through four cycles of β-oxidation to yield octanoyl-CoA. youtube.com

Furthermore, medium-chain fatty acids like octanoic acid are activated to octanoyl-CoA within the mitochondrial matrix and enter the β-oxidation pathway directly at this stage. nih.gov The further degradation of octanoyl-CoA involves a repeated sequence of four core enzymatic reactions, each cycle shortening the acyl chain by two carbons. youtube.comnih.gov The first step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), a flavoenzyme that creates a double bond between the alpha and beta carbons. nih.govdrugbank.com This is followed by hydration, a second dehydrogenation, and finally, thiolytic cleavage, which releases a molecule of acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA). youtube.comnih.gov

Table 1: Key Enzymes in the β-Oxidation of Octanoyl-CoA

| Enzyme | Reaction Catalyzed | Product(s) |

|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dehydrogenation of Octanoyl-CoA | trans-Δ2-Octenoyl-CoA, FADH2 |

| Enoyl-CoA Hydratase (Crotonase) | Hydration of trans-Δ2-Octenoyl-CoA | L-3-Hydroxyoctanoyl-CoA |

| L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Dehydrogenation of L-3-Hydroxyoctanoyl-CoA | 3-Ketooctanoyl-CoA, NADH |

| β-Ketothiolase | Thiolytic cleavage of 3-Ketooctanoyl-CoA | Hexanoyl-CoA, Acetyl-CoA |

Beyond its catabolic role, octanoyl-CoA is a substrate in various anabolic pathways. It can serve as a primer for the elongation of fatty acids, contributing to the synthesis of longer-chain lipids. oup.com Research has demonstrated that under conditions of metabolic stress, such as when the primary pathway for generating cytosolic acetyl-CoA is impaired, cells can utilize octanoate (B1194180). biorxiv.orgresearchgate.net The resulting octanoyl-CoA, generated through peroxisomal oxidation, can be a significant source of two-carbon units for de novo fatty acid synthesis. biorxiv.org

Octanoyl-CoA also functions as a specific acyl donor in post-translational modification of proteins. A prominent example is the octanoylation of ghrelin, a peptide hormone that regulates appetite. The enzyme ghrelin O-acyltransferase (GOAT) specifically uses octanoyl-CoA to attach an octanoyl group to a serine residue on the ghrelin peptide, a modification that is essential for its biological activity. sigmaaldrich.com Furthermore, octanoyl-CoA is a precursor in the engineered biosynthesis of compounds like butyl octanoate in microorganisms such as E. coli. ebi.ac.uk

Linkages to Cellular Energy Homeostasis and Production Pathways

The catabolism of octanoyl-CoA is directly linked to cellular energy production. Each round of β-oxidation generates one molecule of FADH2 and one molecule of NADH. nih.govyoutube.com These reduced coenzymes are critical electron carriers that donate their electrons to the mitochondrial electron transport chain, driving the synthesis of large quantities of ATP through oxidative phosphorylation. nih.gov

The acetyl-CoA produced from the complete oxidation of octanoyl-CoA is a primary fuel for the citric acid cycle (Krebs cycle). wikipedia.orgwikipedia.org Within the cycle, acetyl-CoA is fully oxidized to carbon dioxide, generating more NADH, FADH2, and one molecule of GTP per acetyl group. wikipedia.org Thus, the breakdown of a single octanoyl-CoA molecule makes a substantial contribution to the cell's energy budget.

Tissue-specific differences exist in octanoate metabolism. The liver, for instance, can readily activate free octanoate to octanoyl-CoA within the mitochondria for oxidation and ketone body production. nih.gov In contrast, cardiac and skeletal muscle have a lower capacity for this direct mitochondrial activation and are more dependent on carnitine shuttles. nih.gov Beyond peripheral tissues, octanoic acid can cross the blood-brain barrier and, as a precursor to octanoyl-CoA, influences central energy homeostasis by modulating neuronal activity, food intake, and energy expenditure. nih.gov

Octanoyl Coenzyme A as an Intermediate in Broader Intermediary Metabolism

Octanoyl-CoA and its primary catabolic product, acetyl-CoA, function as crucial intermediates that connect fatty acid metabolism with other central metabolic pathways. nih.govnih.gov Acetyl-CoA is arguably one of the most central nodes in all of metabolism, standing at the intersection of carbohydrate, lipid, and amino acid catabolism. nih.govwikipedia.org

The pool of acetyl-CoA derived from octanoyl-CoA oxidation can be channeled into numerous biosynthetic pathways, depending on the cell's metabolic state. These pathways include:

Cholesterol Synthesis: Acetyl-CoA is the sole carbon precursor for the synthesis of cholesterol and other steroids. nih.gov

Ketogenesis: In the liver, during periods of prolonged fasting or low carbohydrate availability, acetyl-CoA is converted into ketone bodies (acetoacetate and β-hydroxybutyrate), which serve as an alternative energy source for extrahepatic tissues like the brain and heart. nih.gov

Neurotransmitter Synthesis: In cholinergic neurons, acetyl-CoA is a substrate for the synthesis of acetylcholine. nih.gov

Coenzyme A derivatives, including octanoyl-CoA, are also pivotal as acyl group carriers for processes beyond energy and lipid metabolism, such as the post-translational modification of proteins, which can regulate enzyme activity and cellular signaling. sigmaaldrich.comnih.gov

Table 2: Metabolic Crossroads of Octanoyl-CoA and its Derivatives

| Metabolic Intermediate | Connected Pathway | Metabolic Function |

|---|---|---|

| Octanoyl-CoA | β-Oxidation | Catabolic breakdown for energy. |

| Octanoyl-CoA | Protein Acylation (e.g., Ghrelin) | Post-translational modification, hormone activation. sigmaaldrich.com |

| Acetyl-CoA (from Octanoyl-CoA) | Citric Acid Cycle | Central pathway for cellular respiration and energy production. wikipedia.org |

| Acetyl-CoA (from Octanoyl-CoA) | Fatty Acid Synthesis | Anabolic pathway for building lipids. wikipedia.org |

| Acetyl-CoA (from Octanoyl-CoA) | Cholesterol Synthesis | Anabolic pathway for steroid production. nih.gov |

| Acetyl-CoA (from Octanoyl-CoA) | Ketogenesis | Production of alternative energy substrates. nih.gov |

Enzymatic Interactions and Substrate Specificity of Octanoyl Coenzyme a

Acyltransferases Utilizing Octanoyl Coenzyme A as a Donor Substrate

Acyltransferases are a broad class of enzymes that catalyze the transfer of an acyl group from a donor molecule, such as octanoyl coenzyme A, to an acceptor molecule. Several acyltransferases exhibit specificity for octanoyl coenzyme A, playing key roles in distinct biological functions.

Ghrelin O-acyltransferase (GOAT) is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes and is distinguished by its unique and highly specific role in the activation of the hormone ghrelin. nih.govnih.gov This enzyme is responsible for the post-translational modification of proghrelin, the inactive precursor to ghrelin. nih.gov

The catalytic activity of GOAT involves the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide. researchgate.netnih.gov This octanoylation is a crucial step, as it is essential for ghrelin to bind to and activate its cognate receptor, the growth hormone secretagogue receptor 1a (GHS-R1a). nih.govnih.gov The acylated form of ghrelin is the biologically active hormone that stimulates appetite and growth hormone release. nih.govnih.gov

The mechanism of ghrelin acylation by GOAT is a subject of ongoing research, with two primary models proposed: a direct transfer and a two-step ping-pong mechanism. nih.gov In the direct transfer model, the hydroxyl group of the serine-3 residue of ghrelin directly attacks the thioester bond of octanoyl-CoA within the active site of GOAT. The two-step ping-pong mechanism, on the other hand, suggests that the octanoyl group is first transferred to a nucleophilic residue within GOAT, forming an acyl-enzyme intermediate, which is then transferred to ghrelin. nih.gov

The functional impact of ghrelin acylation is profound. The octanoyl modification is critical for ghrelin's orexigenic (appetite-stimulating) effects and its role in energy homeostasis. frontiersin.org The activation of the GHS-R1a receptor by octanoylated ghrelin triggers signaling cascades in the brain that regulate hunger and food intake. frontiersin.org The high specificity of GOAT for octanoyl-CoA ensures the precise regulation of this vital hormonal signaling pathway. nih.gov While GOAT can utilize other medium-chain fatty acyl-CoAs, it shows a preference for octanoyl-CoA. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | Ghrelin O-Acyltransferase (GOAT), a member of the MBOAT family | nih.govnih.gov |

| Substrate (Acyl Donor) | Octanoyl Coenzyme A | nih.govresearchgate.net |

| Substrate (Acyl Acceptor) | Proghrelin (specifically the Serine-3 residue) | researchgate.netnih.gov |

| Product | Octanoylated Ghrelin (active form) | nih.gov |

| Functional Significance | Activation of the GHS-R1a receptor, stimulation of appetite, and regulation of energy homeostasis | nih.govfrontiersin.org |

Carnitine O-octanoyltransferase (CROT) is a peroxisomal enzyme that plays a crucial role in the transport of medium-chain fatty acids between cellular compartments. frontiersin.orgnih.gov It catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, forming octanoylcarnitine (B1202733) and coenzyme A. This reaction is a key step in the metabolism of fatty acids that are partially oxidized in peroxisomes. nih.gov

Mammalian peroxisomes can perform beta-oxidation of very-long-chain fatty acids, but this process is incomplete. frontiersin.org The resulting medium-chain acyl-CoA intermediates, such as octanoyl-CoA, must be transported to the mitochondria for complete oxidation. frontiersin.org CROT facilitates this transport by converting octanoyl-CoA into octanoylcarnitine, which can then be shuttled out of the peroxisome and into the mitochondria. nih.gov This process is vital for maintaining lipid homeostasis and energy production, particularly under conditions of high fat metabolism. Research has also implicated CROT in vascular calcification through its influence on fatty acid metabolism and mitochondrial function. frontiersin.org

While GOAT exhibits a high degree of specificity for octanoyl-CoA in the context of ghrelin acylation, other acyltransferases also utilize this medium-chain acyl-CoA as a substrate, albeit with varying efficiencies and for different biological purposes. The specificity of these enzymes is determined by the structural characteristics of their active sites.

One such family of enzymes is the carnitine acyltransferases. Carnitine acetyltransferase (CRAT), for instance, can transfer acyl groups up to 10 carbons in length, which includes octanoyl-CoA. nih.gov However, its efficiency with octanoyl-CoA is different from its preferred substrate, acetyl-CoA. nih.gov

In the realm of fatty acid synthesis, the acyltransferases associated with the type I cytosolic and type II mitochondrial fatty acid synthase (FAS) systems show distinct specificities. nih.gov The mitochondrial system is involved in producing mainly octanoyl moieties. nih.govnih.gov Mutagenesis studies have shown that altering specific amino acid residues in the active site of these acyltransferases can dramatically change their substrate preference, in some cases increasing their activity towards octanoyl-CoA by several hundred-fold. nih.gov

Additionally, acyl-CoA:cholesterol acyltransferases (ACATs) are responsible for the esterification of cholesterol. While they primarily utilize long-chain fatty acyl-CoAs, their substrate specificity can be broad, and under certain conditions, they may interact with medium-chain acyl-CoAs.

The BAHD family of acyltransferases, found in plants, are involved in the biosynthesis of a wide array of natural products. frontiersin.org Some members of this family, particularly alcohol acyltransferases, can use various acyl-CoA donors, including those with medium-chain lengths, to produce volatile esters. frontiersin.org

| Acyltransferase | Primary Function | Specificity/Activity with Octanoyl-CoA | Reference |

|---|---|---|---|

| Ghrelin O-Acyltransferase (GOAT) | Ghrelin acylation | High specificity, preferred substrate for hormone activation | nih.govnih.gov |

| Carnitine O-Octanoyltransferase (CROT) | Lipid transport | Specific for medium-chain acyl-CoAs, including octanoyl-CoA | nih.govnih.gov |

| Carnitine Acetyltransferase (CRAT) | Acyl group metabolism | Can utilize octanoyl-CoA, but with different kinetics than acetyl-CoA | nih.govnih.gov |

| Mitochondrial Acyltransferases (FAS) | Fatty acid synthesis | Involved in the production of octanoyl moieties | nih.govnih.gov |

Ghrelin O-Acyltransferase (GOAT) Catalysis

Dehydrogenases and Their Interactions with Octanoyl Coenzyme A

Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a substrate, often transferring them to an electron acceptor. Octanoyl-CoA is a key substrate for specific dehydrogenases involved in fatty acid beta-oxidation.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a mitochondrial enzyme that catalyzes the initial step of beta-oxidation for fatty acids with chain lengths from 6 to 12 carbons. Octanoyl-CoA is a primary substrate for MCAD. The enzyme-catalyzed reaction involves the removal of two hydrogen atoms from octanoyl-CoA, leading to the formation of 2-octenoyl-CoA and the reduction of an enzyme-bound flavin adenine (B156593) dinucleotide (FAD) to FADH2.

The kinetics of MCAD are crucial for normal energy metabolism, particularly during periods of fasting when the body relies on fatty acid oxidation for energy. Deficiencies in MCAD activity, often due to genetic mutations in the ACADM gene, lead to the accumulation of octanoyl-CoA and its derivatives, such as octanoylcarnitine. This accumulation can be toxic and is the hallmark of MCAD deficiency, a common inborn error of metabolism. Studies on MCAD kinetics have been instrumental in understanding the molecular basis of this disorder and in developing diagnostic tests, which often measure the levels of octanoylcarnitine in blood spots from newborns. The residual activity of the MCAD enzyme in oxidizing octanoyl-CoA is a key determinant of the clinical phenotype in individuals with MCAD deficiency. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | |

| Substrate | Octanoyl Coenzyme A | |

| Reaction | Dehydrogenation of octanoyl-CoA to 2-octenoyl-CoA | |

| Cofactor | Flavin adenine dinucleotide (FAD) | |

| Metabolic Pathway | Mitochondrial beta-oxidation | |

| Clinical Relevance | MCAD deficiency leads to the accumulation of octanoyl-CoA and its metabolites |

Acylation of Glutamate (B1630785) Dehydrogenase (GDH) by Octanoyl Coenzyme A

Glutamate dehydrogenase (GDH), a pivotal enzyme at the intersection of carbon and nitrogen metabolism, is subject to complex allosteric regulation. researchgate.netnih.gov Long-chain fatty acyl-CoAs are known potent inhibitors of GDH. For instance, palmitoyl-CoA (a 16-carbon acyl-CoA) is a well-documented allosteric inhibitor of human GDH isozymes (hGDH1 and hGDH2). bmbreports.org This inhibition is considered a primitive form of allosteric regulation that links fatty acid and amino acid catabolic pathways. bmbreports.org

The interaction between the inhibitor and the enzyme can be complex. Studies on hGDH2 and palmitoyl-CoA have revealed a biphasic relationship between the binding of the acyl-CoA and the subsequent loss of enzyme activity. At lower concentrations, the inhibition increases linearly, but this linearity is lost at higher concentrations, suggesting multiple binding events or conformational states. bmbreports.org While direct evidence for the acylation of GDH specifically by octanoyl-CoA is less detailed in the literature, the established inhibitory role of other fatty acyl-CoAs suggests that octanoyl-CoA likely participates in similar regulatory interactions. Given its shorter acyl chain, its binding affinity and inhibitory potency may differ from that of longer-chain counterparts like palmitoyl-CoA. The process of fatty acylation is a known post-translational modification for GDH, indicating the physiological relevance of its interaction with acyl-CoAs. bmbreports.org

Hydrolase-Mediated Turnover of Octanoyl Coenzyme A

The intracellular concentration of octanoyl-CoA is, in part, regulated by the activity of acyl-CoA hydrolases, also known as acyl-CoA thioesterases. yeastgenome.org These enzymes catalyze the hydrolysis of acyl-CoA thioesters into a free fatty acid and coenzyme A, playing a critical role in lipid metabolism. yeastgenome.orgwikipedia.org

The activity of these hydrolases is often specific to the length of the acyl chain. For example, some long-chain fatty-acyl-CoA hydrolases exhibit a strict specificity for thioesters with chain lengths greater than C10. wikipedia.org This implies that their catalytic efficiency for octanoyl-CoA (a C8 molecule) would be significantly lower than for substrates like palmitoyl-CoA. wikipedia.orgnih.gov

Conversely, other enzymes demonstrate clear activity with octanoyl-CoA. Acyl-CoA oxidases (ACOX), which catalyze the initial step in peroxisomal β-oxidation, are a family of enzymes with varying substrate specificities. nih.gov Studies on ACOX isozymes from the yeast Candida aaseri have characterized their activity profiles across a range of acyl-CoA chain lengths, including octanoyl-CoA. nih.gov This indicates that specific hydrolases and oxidases are indeed responsible for the metabolic turnover of medium-chain acyl-CoAs.

Table 1: Enzyme Specificity for Acyl-CoAs of Various Chain Lengths

| Enzyme Family | Specific Enzyme/Organism | Preferred Substrate(s) | Activity with Octanoyl-CoA | Reference |

|---|---|---|---|---|

| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C4 to C12, optimal at C8 | High | nih.govdrugbank.com |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C14 to C22, optimal at C16 | Little to no activity | nih.gov | |

| Acyl-CoA Hydrolase | Palmitoyl-CoA Hydrolase | > C10 | Low | wikipedia.org |

| Acyl-CoA Oxidase | Candida aaseri ACOX isozymes | Varied (short, medium, long) | Yes (substrate for specific isozymes) | nih.gov |

| Transcription Factor | E. coli FadR | Long-chain (e.g., Myristoyl-CoA) | Weak binding, low activity | embopress.org |

Structural Determinants for Enzyme-Octanoyl Coenzyme A Recognition

The ability of an enzyme to specifically recognize and bind octanoyl-CoA is dictated by the three-dimensional architecture of its active site and binding pocket. Structural biology studies have provided detailed insights into these recognition mechanisms.

A primary example is the family of Acyl-CoA Dehydrogenases (ACADs) . The substrate specificity of different ACADs is largely determined by the depth and shape of their substrate-binding cavities. nih.gov Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is most active with octanoyl-CoA. nih.govdrugbank.com A critical interaction for this specificity is a hydrogen bond formed between the amino acid residue Serine-166 in MCAD and the 3'-phosphate group on the CoA moiety of octanoyl-CoA. In contrast, Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) has a much deeper binding cavity designed for longer acyl chains and lacks the structural arrangement for an analogous hydrogen bond, precluding effective binding of shorter substrates like octanoyl-CoA. nih.gov

Another well-studied example is the FadR transcription factor in Escherichia coli. FadR regulates fatty acid metabolism by binding to DNA, an interaction that is disrupted by the binding of long-chain acyl-CoAs. embopress.orgembopress.org The binding of an acyl-CoA molecule induces a significant conformational change in the FadR dimer, which alters the spacing of its DNA-binding domains, thereby preventing it from binding to its operator DNA. embopress.org While FadR responds strongly to longer acyl-CoAs, studies show that octanoyl-CoA binds only weakly and is not a potent inhibitor of its DNA-binding activity. embopress.org This demonstrates how the structural features of the acyl-CoA binding pocket in FadR are finely tuned for longer chains, making octanoyl-CoA a poor effector molecule in this specific regulatory system.

Table 2: Structural Features in Enzyme Recognition of Octanoyl-CoA

| Enzyme | Key Structural Feature(s) | Interacting Residue(s) | Consequence of Interaction | Reference |

|---|---|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Substrate binding cavity depth; Loop between β-strands 4 and 5 | Ser-166 | Hydrogen bond with 3'-phosphate of CoA moiety, enabling high catalytic activity. | nih.gov |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Extended β-sheet; Deeper binding cavity | N/A for Octanoyl-CoA | Precludes hydrogen bonding seen in MCAD; low binding and activity. | nih.gov |

| ***E. coli* FadR** | Acyl-CoA binding domain | Not specified for Octanoyl-CoA | Weak binding, resulting in minimal conformational change and ineffective disruption of DNA binding. | embopress.org |

Non Enzymatic Acylation of Proteins by Octanoyl Coenzyme a

Mechanisms of N-Acylation of Lysine Residues

The primary target for non-enzymatic acylation by acyl-CoA molecules, including octanoyl-CoA, is the ε-amino group of lysine residues. frontiersin.org The underlying chemical mechanism is a nucleophilic acyl substitution.

The key steps of this mechanism are:

Deprotonation of Lysine: The ε-amino group of a lysine side chain typically has a high pKa (around 10.5), meaning it is predominantly protonated and thus not nucleophilic at physiological pH. However, the local protein microenvironment or conditions of elevated pH can facilitate its deprotonation to the more reactive primary amine (-NH2) form. researchgate.netnih.gov Cellular compartments with a higher pH, such as the mitochondrial matrix (around pH 8.0), provide a favorable environment for this reaction. frontiersin.org

Nucleophilic Attack: The deprotonated, nucleophilic ε-amino group of the lysine residue directly attacks the electrophilic carbonyl carbon of the thioester bond in octanoyl coenzyme A. researchgate.net

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

Thioester Bond Cleavage: The intermediate collapses, leading to the cleavage of the thioester bond and the release of coenzyme A (CoASH).

Formation of an Amide Bond: A stable N-octanoyl-lysine amide bond is formed, completing the acylation of the protein.

The rate of this non-enzymatic reaction is dependent on several factors, including the local concentration of octanoyl-CoA, the pH of the environment, and the accessibility and reactivity of the target lysine residues on the protein surface. frontiersin.orgnih.gov

Evidence for S-Acylation of Cysteine Residues

While lysine is a major target, the thiol group of cysteine residues is also a potent nucleophile capable of reacting with acyl-CoA thioesters. The pKa of a cysteine's thiol group is significantly lower than that of lysine's amino group (around 8.5), meaning a greater proportion of cysteine residues exist in the highly reactive thiolate anion (-S⁻) form at physiological pH.

Recent research on acetyl-CoA has shown that non-enzymatic lysine N-acetylation can be significantly accelerated by the initial S-acetylation of a nearby cysteine residue. nih.gov This occurs via an S-to-N acyl transfer mechanism. It is chemically plausible that a similar mechanism applies to octanoylation:

Initial S-Acylation: The highly nucleophilic thiolate anion of a cysteine residue attacks the carbonyl carbon of octanoyl-CoA, forming a reactive S-octanoyl-cysteine thioester intermediate on the protein.

Intramolecular Acyl Transfer: If a lysine residue is located in close spatial proximity to the S-octanoylated cysteine, its ε-amino group can then attack the carbonyl carbon of the newly formed thioester.

S-to-N Transfer: This intramolecular reaction transfers the octanoyl group from the cysteine to the lysine, forming a more thermodynamically stable amide bond. nih.gov

This two-step mechanism suggests that cysteine residues can act as catalytic intermediates, facilitating the acylation of nearby lysines that might otherwise be less reactive. nih.gov Therefore, the presence of cysteine-lysine pairs in a protein's structure could be a key determinant for its susceptibility to non-enzymatic acylation. researchgate.net

Consequences for Protein Structure, Activity, and Cellular Signaling

The addition of an eight-carbon, hydrophobic octanoyl chain to a protein can have profound effects on its biological properties.

Protein Structure:

Increased Hydrophobicity: Octanoylation introduces a significant hydrophobic moiety onto the protein surface. This can alter the protein's folding, stability, and solubility. The modified protein may undergo conformational changes to bury the newly attached lipid chain or aggregate with other molecules to minimize its exposure to the aqueous environment.

Membrane Association: The addition of the fatty acyl chain can increase the protein's affinity for cellular membranes and other lipid-rich structures, potentially leading to its relocalization from the cytosol to membrane compartments.

Protein Activity:

Enzyme Inhibition/Activation: If the modified lysine or cysteine residue is located within an enzyme's active site or an allosteric regulatory site, acylation can directly modulate its catalytic activity. nih.gov Neutralizing the positive charge of a lysine residue can disrupt substrate binding or catalysis, often leading to inhibition. biorxiv.org

Altered Protein-Protein Interactions: The octanoyl group can physically block interaction sites or, conversely, create new hydrophobic interaction surfaces, thereby altering the protein's ability to form complexes with other proteins.

The following table summarizes research findings on how different types of acylation affect specific proteins, illustrating the potential impacts of octanoylation.

| Protein | Acyl Group | Effect on Activity |

| Acetyl-CoA Synthetase | Acetyl | Inactivation of catalysis. biorxiv.org |

| Glycolytic Enzymes | Lactoyl | Regulation of glycolytic flux. nih.govarizona.edu |

| SIRT6 | Myristoyl | SIRT6 can efficiently remove this fatty acyl group, suggesting a regulatory role. nih.gov |

Cellular Signaling: The consequences of non-enzymatic octanoylation on cellular signaling can be significant. While most known examples of octanoylation in signaling are enzymatic, they powerfully illustrate the functional importance of this modification.

Receptor Activation: The most well-known example is the peptide hormone ghrelin, which requires enzymatic octanoylation on a serine residue to bind and activate its receptor, GHS-R1a, a critical step in regulating hunger and metabolism. nih.govnih.govwikipedia.org This demonstrates that an octanoyl group can be an essential determinant for a signaling molecule's function.

Modulation of Signaling Pathways: Non-enzymatic modification of proteins involved in signaling cascades could alter their function. For example, octanoylation could affect a kinase's ability to phosphorylate its substrates or alter a G-protein's interaction with its receptor, thereby disrupting normal signal transduction. The covalent attachment of a lipid group is a known mechanism for modulating signaling pathways, as seen in S-palmitoylation, which affects protein trafficking and signal transduction. nih.gov

Regulatory Mechanisms Governing Octanoyl Coenzyme a Metabolism and Signaling

Transcriptional and Post-Translational Control of Related Enzymes

The enzymatic machinery responsible for the synthesis and degradation of octanoyl-CoA is subject to rigorous control at both the transcriptional and post-translational levels. This ensures that the rates of fatty acid metabolism are appropriately matched to the cell's physiological state.

Transcriptional Regulation: The expression of genes encoding enzymes for fatty acid metabolism is largely governed by two main families of transcription factors: peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). nih.gov

PPARs: PPARα is a key regulator that induces the expression of genes involved in fatty acid catabolism (breakdown). nih.gov It activates the transcription of enzymes required for β-oxidation in both peroxisomes and mitochondria. nih.gov

SREBPs: SREBP-1c is a primary driver of lipogenesis, activating the transcription of genes for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.gov

The synthesis of acyl-CoAs is catalyzed by acyl-CoA synthetases (ACS), while their hydrolysis is mediated by acyl-CoA thioesterases (ACOT). nih.gov The genes for these enzyme families exhibit coordinated regulation that is dependent on the tissue and metabolic conditions, ensuring a balanced control over the cellular acyl-CoA pool. nih.gov For instance, the expression of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is controlled by two distinct promoters that are activated under different metabolic conditions, leading to multiple mRNA variants through differential splicing. purdue.edu

Post-Translational Modifications (PTMs): The activity of metabolic enzymes is further fine-tuned by post-translational modifications (PTMs), which involve the covalent addition of functional groups to the protein. nih.gov These modifications can alter an enzyme's stability, activity, and interaction with other molecules. nih.govacs.org

Phosphorylation: AMP-activated protein kinase (AMPK), a central energy sensor, can phosphorylate and inhibit ACC, thereby shutting down fatty acid synthesis when energy levels are low. nih.gov Conversely, Akt-dependent phosphorylation can increase the activity of ATP citrate (B86180) lyase (ACLY), an enzyme that produces the acetyl-CoA precursor for fatty acid synthesis. nih.gov

Acetylation and Succinylation: Lysine acetylation and succinylation are emerging as critical PTMs in the regulation of metabolism. acs.orgacs.org Many enzymes involved in fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle are subject to succinylation, which can modulate their function. acs.orgmdpi.com Sirtuin 5 (SIRT5), a mitochondrial deacetylase, plays a significant role in removing succinyl groups from these enzymes, thereby regulating their activity. mdpi.com

Other Modifications: Other PTMs, such as O-GlcNAcylation and S-nitrosylation, have also been shown to enhance the activity and stability of enzymes like FASN. nih.gov

| Enzyme/Protein Family | Function | Regulatory Mechanism | Effect |

|---|---|---|---|

| Acyl-CoA Synthetases (ACS) | Fatty acid activation (e.g., Octanoate (B1194180) → Octanoyl-CoA) | Transcriptional control (PPARs, SREBPs) | Matches acyl-CoA synthesis to metabolic state. nih.govnih.gov |

| Acyl-CoA Thioesterases (ACOT) | Acyl-CoA hydrolysis (e.g., Octanoyl-CoA → Octanoate) | Transcriptional control | Regulates the size of the acyl-CoA pool. nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Rate-limiting step in fatty acid synthesis | Transcriptional control (SREBP-1c), Phosphorylation (by AMPK), Allosteric Regulation | Inhibition by AMPK phosphorylation and LCFA-CoAs; Activation by SREBP-1c. nih.govnih.gov |

| Fatty Acid Synthase (FASN) | Fatty acid synthesis | Transcriptional control (SREBP-1c), O-GlcNAcylation, S-nitrosylation | Activation/stabilization of the enzyme. nih.govnih.gov |

| Sirtuin 5 (SIRT5) | Desuccinylase | Post-translational modification (removes succinyl groups) | Regulates activity of mitochondrial enzymes in fatty acid oxidation. mdpi.com |

Allosteric Regulation and Feedback Inhibition in Metabolic Pathways

Allosteric regulation provides a rapid mechanism to adjust enzyme activity in response to fluctuating concentrations of metabolites. numberanalytics.com This occurs when a molecule binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that either activates or inhibits the enzyme. byjus.comkhanacademy.org

Long-chain fatty acyl-CoAs (LCFA-CoAs) are significant allosteric regulators. They act as feedback inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA for fatty acid synthesis. nih.gov This prevents the synthesis of new fatty acids when there is already an abundance of them. Simultaneously, LCFA-CoAs can allosterically activate AMPK, which further phosphorylates and inhibits ACC, reinforcing the shutdown of fatty acid synthesis and promoting oxidation. nih.gov

Feedback inhibition is a common regulatory strategy where the end product of a pathway inhibits an early, often rate-limiting, step. byjus.comkhanacademy.org In fatty acid synthesis, the accumulation of downstream products like 18:1-acyl-carrier protein (ACP) has been shown to directly inhibit ACCase activity, thus reducing the flow of carbon into the pathway. pnas.org Similarly, the citric acid cycle is controlled by feedback inhibition from its own products; high levels of ATP and NADH signal energy sufficiency and allosterically inhibit key enzymes. numberanalytics.com

Interestingly, Coenzyme A itself can act as an allosteric activator for mitochondrial octanoyl-CoA synthetase, the enzyme that activates octanoate to octanoyl-CoA. nih.govnih.gov This suggests a mechanism where the availability of free CoA can prime the system for fatty acid activation. nih.govnih.gov

Compartmentalization Effects on Octanoyl Coenzyme A Availability

The subcellular compartmentalization of metabolic pathways is crucial for regulating the availability of intermediates like octanoyl-CoA. nih.govyoutube.com In eukaryotic cells, fatty acid metabolism is primarily divided between two organelles: peroxisomes and mitochondria. nih.govfrontiersin.org

Peroxisomes: These organelles are the primary site for the β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.govyoutube.com Peroxisomal β-oxidation is an incomplete process that shortens these fatty acids. After several cycles, it yields medium-chain acyl-CoAs, such as octanoyl-CoA, and acetyl-CoA. nih.govnih.gov These products cannot be further metabolized within the peroxisome. frontiersin.org

Mitochondria: This is the site of complete fatty acid oxidation. frontiersin.org The medium-chain acyl-CoAs, including octanoyl-CoA, produced in the peroxisomes must be transported to the mitochondria to be fully oxidized to acetyl-CoA via the mitochondrial β-oxidation pathway. nih.govfrontiersin.org

This transport across organellar membranes is a critical regulatory point. The transfer of octanoyl groups from the peroxisome to the mitochondrion is facilitated by the carnitine shuttle system. Inside the peroxisome, carnitine octanoyl transferase (CROT) converts octanoyl-CoA to octanoylcarnitine (B1202733), which can then be exported from the peroxisome and subsequently imported into the mitochondrial matrix for reconversion to octanoyl-CoA and subsequent oxidation. nih.govnih.gov

Advanced Methodologies and Experimental Approaches in Octanoyl Coenzyme a Research

Quantitative Analytical Techniques for Octanoyl Coenzyme A in Biological Samples

Accurate measurement of Octanoyl-CoA in complex biological matrices like tissues and cells is fundamental for metabolic studies. This requires highly sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of acyl-CoA species, including Octanoyl-CoA. nih.gov This method offers superior sensitivity and specificity compared to older techniques, allowing for the simultaneous measurement of a wide range of acyl-CoAs from short to long carbon chains. nih.govsigmaaldrich.com

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation typically includes rapid quenching of metabolic activity and extraction of the metabolites, often using a solvent like 5% sulfosalicylic acid (SSA). jefferson.edu The stability of CoA species during extraction and analysis is a critical challenge; using glass vials instead of plastic can reduce signal loss. elsevierpure.com

Chromatographic separation is commonly achieved using reversed-phase (RP) columns, which separate molecules based on hydrophobicity. sigmaaldrich.com More advanced methods may combine RP with hydrophilic interaction liquid chromatography (HILIC) to achieve comprehensive profiling of both hydrophobic long-chain and more polar short-chain acyl-CoAs in a single run. sigmaaldrich.com Detection by tandem mass spectrometry is highly specific, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for Octanoyl-CoA is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This approach provides a high degree of confidence in the identification and measurement of the target analyte, even in low amounts. The limits of detection (LOD) for this class of molecules can be in the low femtomole range. sigmaaldrich.com

Below is a table summarizing typical LC-MS/MS parameters for the analysis of medium-chain acyl-CoAs like Octanoyl-CoA.

| Parameter | Description | Typical Value / Setting |

| Chromatography | Separation of analytes | Reversed-Phase (C18) or HILIC |

| Mobile Phase | Solvents used for elution | Acetonitrile/Water with modifiers (e.g., formic acid) |

| Ionization Mode | Method to generate ions | Positive Electrospray Ionization (ESI+) |

| MS Analysis Mode | Technique for selective detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Mass-to-charge ratio of the parent molecule | Specific m/z for Octanoyl-CoA |

| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment | Characteristic fragment ion for identification |

| Limit of Detection | Lowest detectable amount | 1-5 fmol sigmaaldrich.com |

In Vitro Experimental Systems for Mechanistic Elucidation

To understand how enzymes interact with Octanoyl-CoA, researchers use simplified, controlled in vitro systems. These approaches allow for the detailed study of reaction mechanisms, enzyme kinetics, and substrate preferences without the complexity of a living cell.

Enzyme Kinetic Studies with Purified Proteins

Enzyme kinetic studies are performed to determine key parameters like the Michaelis constant (Kₘ) and the catalytic rate (kcat) of an enzyme for its substrate, Octanoyl-CoA. These experiments require highly purified enzymes. The reaction is initiated by adding the enzyme to a solution containing a known concentration of Octanoyl-CoA and any necessary cofactors (e.g., ATP, NAD⁺). nih.gov The rate of the reaction is then measured over time. By varying the concentration of Octanoyl-CoA and measuring the initial reaction rates, a Michaelis-Menten curve can be generated. From this curve, the Kₘ (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity) are derived, and kcat (the turnover number) can be calculated. These values provide insight into the enzyme's affinity for Octanoyl-CoA and its catalytic efficiency.

The table below shows representative kinetic constants for an adenylate-forming enzyme that synthesizes acyl-CoAs from various fatty acids, demonstrating how such data is presented.

| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Hexanoic Acid | 130 ± 10 | 1.1 ± 0.02 | 8,500 |

| Octanoic Acid | 40 ± 3 | 1.8 ± 0.03 | 45,000 |

| Decanoic Acid | 20 ± 2 | 1.4 ± 0.02 | 70,000 |

| Dodecanoic Acid | 10 ± 1 | 0.9 ± 0.01 | 90,000 |

| Data adapted from kinetic analyses of fatty acid activating enzymes to illustrate typical findings. nih.gov |

Substrate Competition Assays for Enzyme Preference Determination

Substrate competition assays are used to determine an enzyme's preference when presented with multiple potential substrates. nih.gov For an enzyme that can metabolize various acyl-CoAs, this method reveals its specificity. In a typical setup, the enzyme's activity is measured with a primary, often labeled, substrate (e.g., a fluorescent or radiolabeled acyl-CoA). Then, an unlabeled competitor substrate, such as Octanoyl-CoA, is added to the reaction mixture. nih.gov

If the enzyme has an affinity for Octanoyl-CoA, it will compete with the primary substrate for the enzyme's active site. This competition will result in a decreased rate of product formation from the primary substrate. nih.gov By measuring the extent of this inhibition, one can infer the enzyme's preference for Octanoyl-CoA relative to other substrates. This approach is crucial for understanding metabolic channeling and substrate selection within complex biochemical networks. nih.gov

Reconstitution in Cell-Free Systems

Cell-free systems provide a powerful platform for studying complex multi-enzyme pathways outside the confines of a living cell. osti.govresearchgate.net In this "bottom-up" approach, all the necessary components of a metabolic pathway—including purified enzymes, cofactors (like ATP and NADPH), and substrates—are combined in a reaction vessel. nih.govnih.gov

Ex Vivo and In Vivo Models for Metabolic Investigations

Understanding the metabolic fate of octanoyl-CoA requires models that can accurately reflect its processing in a physiological context. Researchers utilize a range of ex vivo and in vivo approaches to dissect the tissue-specific handling and systemic effects of this important molecule.

Ex Vivo Models: Isolating Metabolic Processes

Ex vivo models offer a controlled environment to study specific aspects of octanoyl-CoA metabolism, free from the systemic complexities of a whole organism. A primary ex vivo system involves the use of isolated mitochondria from various tissues. This allows for the direct measurement of substrate oxidation rates and the identification of key enzymatic and transport mechanisms.

A significant finding from studies using isolated mitochondria is the differential metabolism of octanoate (B1194180) and its CoA derivative in various tissues. For instance, research has shown that liver mitochondria can readily oxidize free octanoate, while heart and skeletal muscle mitochondria cannot. nih.govnih.gov This is attributed to the high expression of medium-chain acyl-CoA synthetases (ACSMs) in the liver, which activate free octanoate to octanoyl-CoA within the mitochondrial matrix. nih.gov In contrast, heart and skeletal muscle mitochondria require octanoate to be in its carnitine-bound form, octanoylcarnitine (B1202733), to be transported into the mitochondria for oxidation. nih.gov

Another powerful ex vivo technique is the use of precision-cut liver slices (PCLS). This model preserves the complex architecture and cellular diversity of the liver, providing a more physiologically relevant context than isolated cells. PCLS can be used to study hepatic glucose production and the influence of various substrates, including fatty acids, on this process. While specific studies focusing solely on octanoyl-CoA in PCLS are emerging, this model holds great promise for investigating the integration of medium-chain fatty acid metabolism with other hepatic pathways.

In Vivo Models: Systemic Metabolic Insights

In vivo models, predominantly genetically engineered mice, are indispensable for understanding the systemic consequences of altered octanoyl-CoA metabolism, particularly in the context of metabolic diseases. Mouse models of fatty acid oxidation disorders (FAODs) have been crucial in revealing the pathophysiology of these conditions and for testing potential therapeutic interventions. nih.gov

For example, a mouse model with a deficiency in carnitine palmitoyltransferase 2 (CPT2), an enzyme essential for long-chain fatty acid transport into mitochondria, has been used to study the metabolic effects of a high-octanoate diet. nih.govnih.gov These studies revealed that while octanoate could be oxidized by the liver, it failed to rescue the cardiac hypertrophy and dysfunction associated with CPT2 deficiency, highlighting the tissue-specific requirements for fatty acid metabolism. nih.govnih.gov Such in vivo findings are critical for evaluating the true therapeutic potential of dietary interventions.

Metabolic flux analysis using stable isotope tracers is another advanced in vivo technique that allows for the quantitative measurement of metabolic pathway activity within a living organism. nih.govnih.gov By infusing labeled substrates and analyzing their incorporation into various metabolites, researchers can gain a dynamic understanding of how octanoyl-CoA is utilized and partitioned between different metabolic fates in real-time.

| Model System | Tissue/Cell Type | Key Finding | Reference |

|---|---|---|---|

| Isolated Mitochondria (Ex Vivo) | Liver | Can directly oxidize free octanoate due to high ACSM activity. | nih.gov |

| Isolated Mitochondria (Ex Vivo) | Heart | Cannot oxidize free octanoate; requires octanoylcarnitine for mitochondrial import and oxidation. | nih.govnih.gov |

| Isolated Mitochondria (Ex Vivo) | Skeletal Muscle | Similar to heart, unable to oxidize free octanoate directly. | nih.gov |

| CPT2 Deficient Mouse (In Vivo) | Heart | High-octanoate diet did not alleviate cardiac hypertrophy, indicating that dietary octanoate is not a sufficient energy source in this condition. | nih.govnih.gov |

| Precision-Cut Liver Slices (Ex Vivo) | Liver | A promising model for studying the influence of fatty acid metabolism on hepatic glucose production. |

Controlled Chemical Synthesis for Research Applications

The availability of high-purity octanoyl-CoA lithium salt hydrate (B1144303) is a prerequisite for the detailed biochemical and metabolic studies described above. While this compound is a naturally occurring metabolite, its isolation from biological sources is not practical for obtaining the quantities and purity required for research. Therefore, controlled chemical and chemo-enzymatic synthesis methods are employed.

Chemo-Enzymatic Synthesis Routes

A common and effective method for the synthesis of octanoyl-CoA is a chemo-enzymatic approach that combines chemical activation of octanoic acid with enzymatic ligation to coenzyme A. One widely used method involves the activation of the carboxylic acid with 1,1'-Carbonyldiimidazole (B1668759) (CDI). This forms a highly reactive octanoyl-imidazole intermediate, which then readily reacts with the thiol group of coenzyme A to form the desired thioester bond. researchgate.netnih.gov This method is advantageous due to its relatively mild reaction conditions and good yields for a variety of saturated fatty acyl-CoAs. researchgate.net

Another strategy involves the use of ethyl chloroformate (ECF) for the activation of the carboxylic acid. This method is particularly well-suited for the synthesis of α,β-unsaturated acyl-CoAs. nih.gov For saturated acyl-CoAs like octanoyl-CoA, the CDI method is generally preferred. researchgate.net

More advanced chemo-enzymatic strategies aim to mimic the natural biosynthetic pathway more closely. These can involve the chemical synthesis of a pantetheine (B1680023) derivative which is then enzymatically converted to the full coenzyme A analogue. nih.gov

Purification and Characterization

Following synthesis, rigorous purification is essential to remove unreacted starting materials, byproducts, and any degradation products. A common technique for the purification of octanoyl-CoA is column chromatography. nih.gov The purity of the final product is typically assessed by high-performance liquid chromatography (HPLC), which should confirm a purity of ≥95% for research-grade material. sigmaaldrich.comamberlabstore.com

The identity of the synthesized octanoyl-CoA lithium salt hydrate is confirmed by analytical techniques such as mass spectrometry, which verifies the correct molecular weight, and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.

| Synthesis Method | Activating Agent | Reported Yield for Octanoyl-CoA (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Chemical Synthesis | 1,1'-Carbonyldiimidazole (CDI) | 68 | Good yields for saturated acyl-CoAs, mild reaction conditions. | researchgate.net |

| Chemical Synthesis | Ethyl Chloroformate (ECF) | Not reported for octanoyl-CoA | Effective for α,β-unsaturated acyl-CoAs. | nih.gov |

| Chemo-enzymatic | Various | Varies | Can offer high specificity and mimic natural pathways. | nih.gov |

Academic Research Applications and Broader Biochemical Implications

Elucidation of Molecular Mechanisms Underlying Metabolic Disorders

Octanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. reactome.org Consequently, its metabolism is central to understanding several inherited metabolic disorders. In conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most common fatty acid oxidation disorder, the inability to properly metabolize octanoyl-CoA leads to its accumulation. nih.gov This buildup and the subsequent generation of metabolites like octanoic acid are reported to be toxic, contributing to the severe clinical presentations of these diseases, including Reye-like syndrome and encephalopathy. nih.gov Research utilizing octanoyl-CoA helps to model these conditions in vitro, allowing scientists to investigate the downstream pathological effects, such as inhibition of gluconeogenesis, disruption of mitochondrial function, and induction of oxidative stress. nih.gov

Studies on fatty acid oxidation disorders have identified several toxic metabolites that accumulate due to enzymatic defects.

| Disorder | Accumulated Metabolite(s) | Proposed Toxic Effect |

| MCAD Deficiency | Octanoyl-CoA | Increased acyl-CoA:free CoA ratio, inhibition of gluconeogenesis, oxidative damage. nih.gov |

| MCAD Deficiency | Octanoic acid | Inhibition of organic anion transport in the choroid plexus, leading to cerebral accumulation of fatty acids. nih.gov |

| MCAD Deficiency | Decanoic acid | Uncoupling of oxidative phosphorylation; inhibition of mitochondrial respiratory chain complexes. nih.gov |

| MCAD Deficiency | cis-4-decenoic acid | Uncouples oxidative phosphorylation in the brain. nih.gov |

These findings underscore the importance of tightly regulated octanoyl-CoA levels for metabolic homeostasis.

Investigation of Intracellular Signaling Pathways Modulated by Protein Acylation

Octanoyl-CoA is the essential acyl donor for a unique post-translational modification known as protein octanoylation. ocl-journal.org The most prominent example is the acylation of the peptide hormone ghrelin, a critical regulator of appetite and energy balance. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), a membrane-bound O-acyl transferase (MBOAT). pnas.orgnih.govsigmaaldrich.cn GOAT specifically transfers the octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide. nih.govnih.gov This modification is indispensable for ghrelin's ability to bind and activate its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a), thereby initiating signaling cascades that stimulate hunger and adiposity. frontiersin.orgnih.govpnas.org

The use of octanoyl-CoA in cell-based and in vitro assays has been fundamental to characterizing the GOAT enzyme and understanding the profound impact of this specific acylation on metabolic and neuroendocrine signaling. nih.govnih.gov Research has shown that ghrelin is the only known protein to be octanoylated, making the GOAT-ghrelin system a highly specific signaling module. nih.govnih.gov

The process of ghrelin octanoylation involves a precise interplay of enzyme, substrate, and acyl-donor.

| Component | Class/Type | Role in Ghrelin Acylation |

| Ghrelin | Peptide Hormone | The substrate protein that undergoes octanoylation on its serine-3 residue. pnas.orgnih.gov |

| Octanoyl-CoA | Acyl-Coenzyme A | The donor molecule providing the eight-carbon octanoyl group for the acylation reaction. sigmaaldrich.com |

| GOAT | MBOAT Family Enzyme | The specific enzyme that catalyzes the transfer of the octanoyl group from octanoyl-CoA to ghrelin. nih.govsigmaaldrich.cn |

| GHS-R1a | G Protein-Coupled Receptor | The receptor that is activated only by octanoylated ghrelin, initiating downstream signaling. frontiersin.orgpnas.org |

Utility as a Molecular Tool for Biochemical Pathway Analysis

Octanoyl-CoA lithium salt hydrate (B1144303) is an indispensable molecular tool for the in vitro analysis of various biochemical pathways. moleculardepot.com Its primary application is as a substrate for enzymes involved in fatty acid metabolism and protein acylation. chemimpex.com In enzymology, it is used to determine the kinetic parameters and substrate specificity of enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) and carnitine octanoyltransferase (CROT). researchgate.netnih.gov For instance, studies have used octanoyl-CoA to investigate the reductive half-reaction of MCAD, providing insights into the enzyme's catalytic cycle and how product release is regulated. nih.govebi.ac.uk

Furthermore, octanoyl-CoA is employed in assays for sirtuins, a class of NAD+-dependent deacetylases that can also remove longer-chain acyl groups from proteins. nih.gov Some sirtuin isoforms have been shown to possess de-octanoylase activity, and octanoyl-CoA can be used in the development of substrates for assays monitoring this function. nih.govnih.gov It is also a key intermediate in reconstituting the beta-oxidation pathway in vitro, which involves a sequence of four enzymatic reactions that shorten the fatty acyl chain. reactome.orgmonarchinitiative.org

| Enzyme / Protein Family | Research Application of Octanoyl-CoA |

| Ghrelin O-acyltransferase (GOAT) | Serves as the specific acyl-donor substrate to study ghrelin octanoylation and screen for inhibitors. sigmaaldrich.comnih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Used as a physiological substrate to study enzyme kinetics, reaction mechanisms, and the effects of mutations found in MCAD deficiency. nih.govebi.ac.uk |

| Sirtuins (e.g., SIRT1-3, 6) | Utilized in the development of substrates to assay for de-octanoylase activity. nih.govnih.gov |

| Carnitine Octanoyltransferase (CROT) | Acts as a substrate to investigate the transport of medium-chain fatty acids from peroxisomes. researchgate.net |

| Acyl-CoA Thioesterases (ACOTs) | Employed to study the hydrolysis of acyl-CoAs, a key regulatory step in fatty acid metabolism. nih.gov |

Preclinical Research in Therapeutic Strategy Development for Metabolic Dysregulation

Given its central role in appetite regulation via ghrelin acylation, the metabolic pathway involving octanoyl-CoA is a significant target for preclinical research aimed at developing new therapies for metabolic disorders like obesity. The enzyme GOAT, which requires octanoyl-CoA to activate ghrelin, is a particularly attractive drug target. nih.gov Researchers have developed and tested bisubstrate analog inhibitors, such as GO-CoA-Tat, which links an N-terminal ghrelin peptide to octanoyl-CoA. nih.govnih.gov In preclinical mouse models, such inhibitors have been shown to selectively block ghrelin acylation and prevent weight gain on a high-fat diet, highlighting the therapeutic potential of targeting this pathway. nih.gov

Additionally, research has explored the therapeutic use of medium-chain fatty acids, the precursors to octanoyl-CoA, in other metabolic conditions. For example, studies have investigated whether octanoate (B1194180) can serve as an alternative energy source in diseases of long-chain fatty acid oxidation, such as carnitine palmitoyltransferase 2 (CPT2) deficiency. nih.gov However, such studies have revealed tissue-specific differences in octanoate metabolism, with the liver being able to activate and oxidize free octanoate readily, while the heart and skeletal muscle cannot. nih.gov These findings, made possible by studying the downstream products and pathways of octanoyl-CoA, are crucial for refining therapeutic strategies for various forms of metabolic dysregulation.

Comparative Biochemical Analysis with Other Fatty Acyl Coenzyme a Derivatives

Distinctions in Chain Length Specificity Across Metabolic Enzymes

The metabolic fate of an acyl-CoA molecule is largely determined by a series of enzymes that exhibit pronounced specificity for the length of the fatty acyl chain. This specificity ensures the efficient processing of a wide variety of fatty acids.

The initial and rate-limiting step of mitochondrial β-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), each specialized for a particular range of chain lengths. nih.gov There are four primary ACADs involved in fatty acid oxidation:

Short-Chain Acyl-CoA Dehydrogenase (SCAD): Primarily acts on acyl-CoAs with 4 to 6 carbon atoms (e.g., butyryl-CoA).

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Shows optimal activity for acyl-CoAs with 6 to 12 carbons, making octanoyl-CoA (C8-CoA) its preferred substrate. ub.edu

Long-Chain Acyl-CoA Dehydrogenase (LCAD): Has a preference for substrates with chain lengths from 12 to 18 carbons.

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Is most active with substrates having 14 to 20 carbons and is essential for the initial breakdown of very-long-chain fatty acids. nih.gov

This enzymatic division of labor is based on the structural characteristics of each enzyme's substrate-binding pocket. The depth and shape of the binding cavity in MCAD, for instance, are ideally suited to accommodate the eight-carbon tail of octanoyl-CoA, whereas the cavities in SCAD are too shallow for longer chains, and those in LCAD and VLCAD are too spacious to bind medium-chain acyl-CoAs effectively. nih.gov

A similar chain-length specificity is observed in the carnitine shuttle system, which transports long-chain fatty acids into the mitochondrial matrix. Carnitine palmitoyltransferase I (CPT1), the outer mitochondrial membrane enzyme, primarily recognizes and transfers long-chain acyl groups (typically C14-C18) from CoA to carnitine. wikipedia.org While it has some activity towards medium-chain acyl-CoAs, its efficiency is significantly lower compared to its preferred long-chain substrates. In contrast, medium-chain fatty acids like octanoic acid can cross the mitochondrial membranes and become activated to octanoyl-CoA within the matrix, bypassing the CPT1-dependent transport mechanism required for long-chain fatty acids.

Peroxisomes also exhibit enzyme specificity based on chain length. They are primarily responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs, >C20). Peroxisomal β-oxidation shortens these VLCFAs, and a key product of this process is octanoyl-CoA. uni-konstanz.decsjmu.ac.in This medium-chain acyl-CoA is then transported to the mitochondria for complete oxidation. uni-konstanz.de

Differential Enzymatic Preferences and Affinities

The specificity of metabolic enzymes for different acyl-CoA derivatives can be quantified by their kinetic parameters, such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the enzyme reaches half of its maximal velocity and is an inverse measure of the enzyme's affinity for the substrate—a lower Kₘ indicates a higher affinity. nih.gov Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) clearly demonstrate its preference for octanoyl-CoA. The enzyme exhibits the lowest Kₘ and highest Vₘₐₓ values when octanoyl-CoA is the substrate, indicating both high binding affinity and high catalytic efficiency.

Table 1: Kinetic Parameters of Pig Kidney MCAD for Various Acyl-CoA Substrates

| Substrate (Acyl-CoA) | Chain Length | Kₘ (μM) | Relative Vₘₐₓ (%) |

|---|---|---|---|

| Butyryl-CoA | C4 | 10 | 12 |

| Hexanoyl-CoA | C6 | 6.5 | 95 |

| Octanoyl-CoA | C8 | 3.3 | 100 |

| Decanoyl-CoA | C10 | 3.2 | 80 |

| Dodecanoyl-CoA | C12 | 1.6 | 65 |

| Palmitoyl-CoA | C16 | - | <5 |

Conversely, enzymes like LCAD and VLCAD show significantly higher affinity (lower Kₘ) for longer-chain substrates like palmitoyl-CoA (C16) and are virtually inactive with octanoyl-CoA. nih.gov

The carnitine acyltransferases also display clear preferences. Carnitine palmitoyltransferase I (CPT1) and CPT2 have a high affinity for long-chain acyl-CoAs like palmitoyl-CoA. nih.gov In contrast, a separate enzyme, carnitine octanoyltransferase (COT), is specific for medium-chain acyl-CoAs, facilitating their transfer to carnitine, particularly within peroxisomes. wikipedia.org

Acyl-CoA binding proteins (ACBPs), which are intracellular carriers of acyl-CoA molecules, also exhibit differential affinities. Liver ACBP shows a much higher affinity for long-chain acyl-CoA esters compared to medium or short-chain variants, suggesting it primarily functions to buffer and transport molecules like palmitoyl-CoA. nih.gov

Contrasting Roles in Metabolic Regulation and Intermediary Pathways

The differences in enzymatic handling of octanoyl-CoA compared to other acyl-CoAs lead to distinct roles in metabolic control and pathway integration.